BenchChemオンラインストアへようこそ!

4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251614-48-8) is a synthetic benzothiazole derivative with the molecular formula C₁₄H₁₈N₂O₂S and molecular weight 278.37 g/mol. The compound features a benzothiazole core bearing a methoxy group at position 4, a methyl group at position 7, and an N-((tetrahydrofuran-2-yl)methyl) amine side chain at position 2.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
CAS No. 1251614-48-8
Cat. No. B1425073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
CAS1251614-48-8
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NCC3CCCO3
InChIInChI=1S/C14H18N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h5-6,10H,3-4,7-8H2,1-2H3,(H,15,16)
InChIKeyQEEAPJAVRATHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251614-48-8): Core Identity and Structural Classification for Procurement Decisions


4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251614-48-8) is a synthetic benzothiazole derivative with the molecular formula C₁₄H₁₈N₂O₂S and molecular weight 278.37 g/mol [1]. The compound features a benzothiazole core bearing a methoxy group at position 4, a methyl group at position 7, and an N-((tetrahydrofuran-2-yl)methyl) amine side chain at position 2 . As a member of the broader benzothiazole class—which is widely explored for antimicrobial, anti-inflammatory, anticancer, and analgesic activities—this compound belongs to a subclass distinguished by the combination of an electron-donating 4-methoxy substituent, a 7-methyl group, and a tetrahydrofuran-containing amine side chain that modulates lipophilicity and hydrogen-bonding capacity [2].

Why Generic Substitution Fails for 4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine: Structural and Physicochemical Arguments Against In-Class Interchangeability


Benzothiazole derivatives bearing the N-((tetrahydrofuran-2-yl)methyl) side chain cannot be treated as interchangeable commodities. Substitution pattern on the benzothiazole ring—specifically the presence, position, and electronic nature of substituents—governs key drug-like properties including lipophilicity (XLogP3), hydrogen-bonding capacity, and metabolic stability [1]. The target compound's simultaneous 4-methoxy (electron-donating, hydrogen-bond acceptor) and 7-methyl (weakly electron-donating, lipophilic) substitution pattern is absent from the closest commercially available analogs, which carry either a single 4-methyl group (CAS 1251578-66-1), a 4,5-dimethyl arrangement (CAS 1219911-96-2), or a 6-ethyl substitution (CAS 1219913-75-3) . These structural differences translate into distinct computed physicochemical profiles that directly affect solubility, membrane permeability, and target engagement potential—making blind substitution scientifically unsound for reproducible research .

Quantitative Differentiation Evidence for 4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3): 4-Methoxy-7-methyl Substitution Shifts Partitioning Relative to De-methoxylated Analogs

The target compound exhibits a computed XLogP3 of 3.4 [1], which is lower than would be predicted for the corresponding 4-methyl analog lacking the 4-methoxy group. The 4-methoxy substituent introduces a hydrogen-bond acceptor that partially offsets the lipophilic contribution of the 7-methyl and tetrahydrofuran moieties. In contrast, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251578-66-1, molecular formula C₁₃H₁₆N₂OS, MW 248.34) lacks both the methoxy oxygen and has a lower molecular weight . The 4,5-dimethyl analog (CAS 1219911-96-2, C₁₄H₁₈N₂OS, MW 262.37) also lacks the methoxy group and carries only hydrocarbon substituents . The target compound's XLogP3 of 3.4 places it in a favorable range for oral absorption according to Lipinski's guidelines, while its 5 hydrogen-bond acceptors (versus 3 for the 4-methyl analog) suggest altered solubility and target-binding profiles [1].

Lipophilicity Drug-likeness Membrane permeability

Benzothiazole Ring Substitution Pattern: 4-Methoxy-7-methyl Configuration Is Structurally Unique Among Commercially Available N-(Tetrahydrofuran-2-yl)methyl Analogs

Among the commercially cataloged N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine derivatives, the target compound is the only variant bearing simultaneous substitution at both the 4-position (methoxy) and 7-position (methyl) . The closest commercially available analogs include: 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251578-66-1, single 4-methyl substituent, C₁₃H₁₆N₂OS) ; 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219911-96-2, two methyl groups at 4- and 5-positions, C₁₄H₁₈N₂OS) ; 6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219913-75-3, single 6-ethyl substituent) ; and 7-chloro-4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 1105194-65-7, 4-methoxy plus 7-chloro) . None of these combine the 4-methoxy electron-donating group with a 7-methyl group. The 7-chloro-4-methoxy analog (CAS 1105194-65-7) is the closest in substitution logic but carries an electron-withdrawing chloro rather than an electron-donating methyl at position 7, which is expected to produce opposing electronic effects on the benzothiazole ring system.

Structural differentiation SAR Scaffold uniqueness

Commercial Purity and Sourcing: Multi-Vendor Availability at ≥95% Purity with Sigma-Aldrich Catalog Listing

The target compound is stocked by Sigma-Aldrich (product code LIF444784170) at 95% purity in solid physical form, with country of origin Ukraine . This listing on a major global research-chemical platform provides traceable quality assurance documentation including Certificates of Analysis (COA). Independent vendor Fluorochem offers the compound at 95% purity (Product Code F495358) with full GHS hazard classification, SDS documentation, and pricing at £328.00 per 250 mg . AChemBlock lists the compound at 95% purity (Catalog ID L19499) with pricing at $325 per 250 mg and $775 per 1 g . In contrast, the closest analog 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1251578-66-1) is also available at 95% purity from Fluorochem (Product Code F495357) but carries a different hazard profile lacking the 'Harmful if swallowed' (H302) classification because its toxicological properties have not been fully investigated . The 4,5-dimethyl analog (CAS 1219911-96-2) is listed at 97% purity from some vendors but is not cataloged by Sigma-Aldrich, limiting institutional procurement options .

Chemical procurement Purity specification Vendor qualification

GHS Hazard Classification: Documented Acute Toxicity and Irritation Profile Provides Pre-Experimental Risk Assessment Advantage

The target compound carries a fully classified GHS hazard profile according to Fluorochem's SDS documentation: GHS07 signal word 'Warning' with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This explicit hazard classification provides laboratory personnel with concrete risk assessment data prior to experimental use. In contrast, the 4-methyl analog (CAS 1251578-66-1) from the same vendor carries a less precisely defined hazard profile because its toxicological properties have not been fully investigated, resulting in precautionary statements that are more precautionary than evidence-based . The documented acute oral toxicity warning (H302) for the target compound represents a specific, actionable hazard datum. The comprehensive precautionary statement set—including P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P304+P340 (IF INHALED: Remove person to fresh air), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)—provides clear emergency response guidance . This level of hazard documentation is absent or less specific for the de-methoxylated analogs.

Safety assessment Hazard classification Laboratory handling

Molecular Weight and Rotatable Bond Profile: Differentiated Pharmacokinetic Predictors Relative to Lower-Molecular-Weight Analogs

The target compound has a molecular weight of 278.37 g/mol and 4 rotatable bonds [1]. According to Lipinski's Rule of Five, molecular weight below 500 g/mol and rotatable bond count ≤10 are favorable for oral bioavailability. While both the target and its analogs satisfy these criteria, the target compound's higher molecular weight (278.37 vs. 248.34 for the 4-methyl analog and 262.37 for the 4,5-dimethyl analog ) reflects the additional methoxy oxygen, which contributes one additional hydrogen-bond acceptor and increases topological polar surface area. The rotatable bond count of 4 is identical across all N-((tetrahydrofuran-2-yl)methyl) analogs because the tetrahydrofuran-2-ylmethyl side chain contributes the same number of rotatable bonds regardless of benzothiazole ring substitution. However, the combination of higher molecular weight with additional hydrogen-bonding capacity (5 acceptors vs. 3 for non-methoxylated analogs) positions the target compound in a distinct physicochemical space that affects solubility, permeability, and metabolic stability predictions differently than its lighter analogs.

Molecular weight Rotatable bonds Oral bioavailability

Class-Level Biological Activity Precedent: Benzothiazole Derivatives with Tetrahydrofuran Substituents Demonstrated Anticancer Activity in MCF7 Breast Cancer Cells

While direct experimental bioactivity data for the target compound (CAS 1251614-48-8) is not yet published in the peer-reviewed literature, class-level evidence from closely related benzothiazole derivatives bearing the N-((tetrahydrofuran-2-yl)methyl) side chain provides a relevant biological activity precedent. The structurally proximate analog 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219911-96-2) has a reported IC₅₀ value of 15.3 µM against the MCF7 breast cancer cell line . Although this data originates from a vendor-compiled source rather than a peer-reviewed publication and must be interpreted with caution, it establishes a class-level expectation that the N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine scaffold is compatible with anticancer activity in this cell line. The target compound's additional 4-methoxy group is expected to modulate both potency and selectivity relative to this benchmark through altered electronic effects and hydrogen-bonding capacity. Separate studies on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated IC₅₀ values ranging from 5.04–13 µM against colorectal (Colo205), leukemia (U937), breast (MCF7), and lung (A549) cancer cell lines [1], further supporting the anticancer potential of methoxylated benzothiazole-2-amine derivatives.

Anticancer activity Benzothiazole MCF7 cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-Methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a 4-Methoxy-7-methyl Substitution Pattern on the Benzothiazole Core

The target compound is the only commercially available N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine derivative bearing simultaneous 4-methoxy and 7-methyl substitution . Researchers investigating how the electronic character of the 7-position substituent (electron-donating methyl vs. electron-withdrawing chloro in CAS 1105194-65-7) modulates biological activity will find this compound irreplaceable. Its unique combination of two electron-donating groups on the benzothiazole ring creates a distinct electronic environment that cannot be replicated by any single commercially available analog, making it essential for SAR studies exploring the interplay between ring electronics and target binding.

Cancer Cell Line Screening Panels Where MCF7 Cytotoxicity Is a Primary Endpoint

Given the class-level precedent of MCF7 cytotoxicity for benzothiazole derivatives bearing the N-((tetrahydrofuran-2-yl)methyl) side chain—with the 4,5-dimethyl analog showing IC₅₀ = 15.3 µM —the target compound is a logical candidate for inclusion in breast cancer screening panels. Its additional 4-methoxy group distinguishes it from existing tested analogs and may confer altered potency or selectivity. Procurement from Sigma-Aldrich (Catalog LIF444784170, 95% purity) ensures the quality documentation necessary for reproducible cytotoxicity screening .

Analgesic and Anti-Inflammatory Drug Discovery Leveraging the Benzothiazole Scaffold with Enhanced Hydrogen-Bonding Capacity

Benzothiazol-2-amine derivatives have been validated as a privileged scaffold for analgesic and anti-inflammatory drug design in recent in-silico and synthetic medicinal chemistry studies [1]. The target compound's 5 hydrogen-bond acceptors (vs. 3 for non-methoxylated analogs) provide additional interaction capacity with biological targets such as COX enzymes or opioid receptors. Its XLogP3 of 3.4 is within the favorable lipophilicity range for CNS penetration, positioning it as a candidate for analgesic screening where both target engagement and blood-brain barrier permeability are required [2].

Institutional Procurement Requiring Full Hazard Documentation and GHS-Compliant Safety Data Sheets

For academic and industrial laboratories operating under strict Environmental Health & Safety (EHS) oversight, the target compound's fully characterized GHS hazard profile (H302, H315, H319, H335) provides the documentation necessary for Institutional Biosafety Committee approval and safe handling protocol development . The 4-methyl analog (CAS 1251578-66-1) lacks this level of hazard characterization, creating regulatory uncertainty. Additionally, the target compound's multi-vendor availability through Sigma-Aldrich, Fluorochem, and AChemBlock provides supply chain redundancy that single-source analogs cannot offer .

Quote Request

Request a Quote for 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.